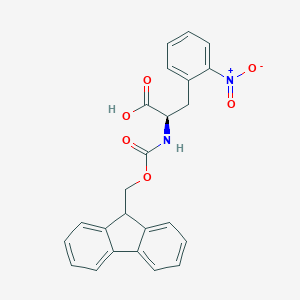

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C24H20N2O6 and its molecular weight is 432.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Fmoc-2-Nitro-D-Phenylalanine, also known as ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid or FMOC-D-2-NITROPHENYLALANINE, is a derivative of phenylalanine. It has been discovered to have antimicrobial properties specific to Gram-positive bacteria including MRSA . The primary targets of this compound are the bacterial cells, particularly their membranes .

Mode of Action

The compound’s mode of action is based on its interaction with bacterial membranes. Its weak antibacterial activity against gram-negative bacteria is due to their inability to cross the bacterial membrane . In combination with other antibiotics like aztreonam (AZT), it displays antibacterial activity against both Gram-positive and Gram-negative bacteria . The combination produces a synergistic effect and higher efficacy against P. aeruginosa due to the increased Fmoc-F permeability by AZT through the bacterial membrane .

Biochemical Pathways

It is known that the compound interferes with the integrity of the bacterial cell membrane, leading to its antimicrobial effect .

Result of Action

The result of the action of Fmoc-2-Nitro-D-Phenylalanine is the disruption of the bacterial cell membrane, leading to its antimicrobial effect. This effect is enhanced when used in combination with other antibiotics, expanding its antibacterial spectrum to include Gram-negative bacteria .

Action Environment

The action of Fmoc-2-Nitro-D-Phenylalanine can be influenced by various environmental factors. For instance, the presence of other antibiotics can enhance its antibacterial activity . .

Análisis Bioquímico

Biochemical Properties

It is known that Fmoc-protected peptides and amino acids, such as Fmoc-2-Nitro-D-Phenylalanine, have gained momentum due to their ease of synthesis and cost effectiveness .

Cellular Effects

It has been reported that Fmoc-phenylalanine, a related compound, has antibacterial activity against a variety of Gram-positive bacteria including methicillin-resistant Staphylococcus aureus (MRSA) .

Molecular Mechanism

It has been suggested that Fmoc-phenylalanine reduces the extracellular matrix (ECM) components such as proteins, carbohydrates and eDNA in the biofilm and affects its stability via direct interactions with ECM components and/or indirectly through reducing bacterial cell population .

Actividad Biológica

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid, commonly referred to as Fmoc-2-nitro-L-phenylalanine, is a derivative of amino acids that has garnered attention in biochemical research due to its unique structural properties and potential applications in drug development and peptide synthesis. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely utilized in solid-phase peptide synthesis.

Chemical Structure and Properties

The molecular formula of this compound is C24H20N2O6, with a molecular weight of 432.43 g/mol. The compound is characterized by the presence of both a nitrophenyl and an Fmoc group, which contribute to its biological activity and solubility properties.

| Property | Value |

|---|---|

| Molecular Formula | C24H20N2O6 |

| Molecular Weight | 432.43 g/mol |

| CAS Number | 2761743 |

| Purity | ≥ 98% |

| Solubility | Slightly soluble in water |

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The nitro group is known to enhance the compound's reactivity, potentially allowing it to participate in redox reactions or serve as a signaling molecule in cellular processes.

- Antioxidant Properties : Studies have indicated that compounds with nitro groups can exhibit antioxidant activity by scavenging free radicals, thus protecting cells from oxidative stress .

- Antimicrobial Activity : Preliminary investigations suggest potential antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics .

- Peptide Synthesis : The Fmoc group allows for selective protection during peptide synthesis, facilitating the formation of complex peptide structures that can exhibit various biological functions .

Synthesis and Characterization

A study conducted by Babu et al. (2000) demonstrated the synthesis of Fmoc amino acids, including derivatives like this compound). The authors reported successful isolation and characterization using techniques such as NMR spectroscopy and mass spectrometry, confirming the compound's structure and purity .

Application in Drug Development

Research published in Journal of Medicinal Chemistry highlighted the use of Fmoc-protected amino acids in designing novel therapeutic agents. The study emphasized that derivatives like this compound could be pivotal in developing targeted therapies for diseases such as cancer due to their ability to modulate protein interactions .

Propiedades

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-nitrophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O6/c27-23(28)21(13-15-7-1-6-12-22(15)26(30)31)25-24(29)32-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20-21H,13-14H2,(H,25,29)(H,27,28)/t21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVLRWXBYPKSBFY-OAQYLSRUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.